molecular formula C8H19N4O3- B045529 BMY-28190 CAS No. 117153-91-0

BMY-28190

Cat. No.: B045529
CAS No.: 117153-91-0
M. Wt: 219.26 g/mol
InChI Key: CXSQFTMIJNQLFQ-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and amide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-diaminobutanoic acid with 2-amino-1-hydroxybutanoic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, catalysts, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to amines under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutanoic acid
  • 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutanamide
  • 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutanone

Uniqueness

2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

117153-91-0

Molecular Formula

C8H19N4O3-

Molecular Weight

219.26 g/mol

IUPAC Name

2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate

InChI

InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1

InChI Key

CXSQFTMIJNQLFQ-UHFFFAOYSA-N

SMILES

C(CN)C(C(=O)NCCC(C(O)[O-])N)N

Canonical SMILES

C(CN)C(C(=O)NCCC(C(O)[O-])N)N

Synonyms

BMY 28190
BMY-28190
gamma-poly-alpha,gamma-diaminobutyric acid

Origin of Product

United States

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